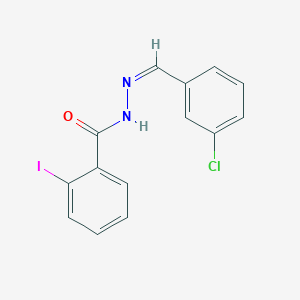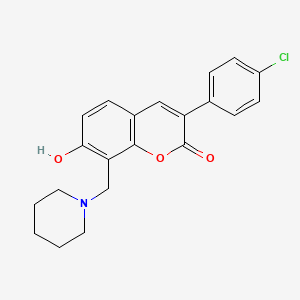
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane receptor that plays a crucial role in regulating cell growth and division.
Wirkmechanismus
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is a reversible inhibitor of EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that binds to ligands, such as epidermal growth factor (EGF), on the cell surface. Ligand binding induces receptor dimerization and activation of the intracellular tyrosine kinase domain, leading to downstream signaling pathways that regulate cell growth and division. 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing ATP binding and subsequent tyrosine phosphorylation of the receptor and downstream signaling molecules.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to have potent anti-tumor effects in vitro and in vivo. In cancer cells, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one inhibits EGFR activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells. In animal models of cancer, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of EGFR signaling pathways. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is a reversible inhibitor, which allows for the restoration of EGFR activity upon removal of the inhibitor. However, one limitation of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in in vivo experiments.
Zukünftige Richtungen
For the study of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one include the development of more potent and selective EGFR inhibitors, as well as the investigation of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one in combination with other targeted therapies for the treatment of cancer and neurodegenerative diseases. Additionally, the use of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one as a tool compound for the study of EGFR signaling pathways and downstream effects on cellular processes, such as metabolism and autophagy, is an area of ongoing research.
Synthesemethoden
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 8-amino-1-piperidinylmethanol in the presence of a base to form the corresponding amide. Cyclization of the amide with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst yields 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in a variety of cancers, including breast, lung, and colon cancer, and plays a critical role in tumor growth and progression. 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to inhibit EGFR activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as EGFR has been implicated in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-16-7-4-14(5-8-16)17-12-15-6-9-19(24)18(20(15)26-21(17)25)13-23-10-2-1-3-11-23/h4-9,12,24H,1-3,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLFIZICCOJKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914848.png)
![N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5914855.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914885.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)
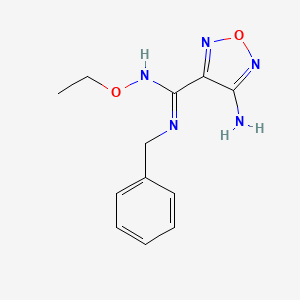
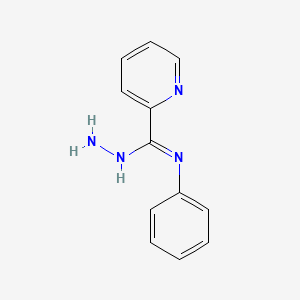
![N-(3-chloro-2-methylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914905.png)
![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)
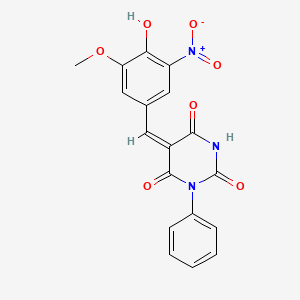
![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5914935.png)

